molecular formula C13H16N4O6 B11094698 Methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate

Methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate

Cat. No.: B11094698
M. Wt: 324.29 g/mol
InChI Key: ZOTZMGRKMPFYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-methylpiperazino)-3,5-dinitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound features a piperazine ring substituted with a methyl group and a benzoate ester functional group, making it a versatile molecule for various applications.

Properties

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate

InChI

InChI=1S/C13H16N4O6/c1-8-7-15(4-3-14-8)12-10(13(18)23-2)5-9(16(19)20)6-11(12)17(21)22/h5-6,8,14H,3-4,7H2,1-2H3

InChI Key

ZOTZMGRKMPFYBV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methylpiperazino)-3,5-dinitrobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylpiperazino)-3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: The major product formed is the corresponding diamine derivative.

    Substitution: The major product formed is the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of methyl 2-(3-methylpiperazino)-3,5-dinitrobenzoate involves its interaction with biological targets through its piperazine ring. The piperazine moiety can act as a hydrogen bond donor/acceptor, facilitating interactions with various receptors and enzymes . This interaction can lead to modulation of biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylpiperazino)-3,5-dinitrobenzoate
  • Methyl 2-(3-ethylpiperazino)-3,5-dinitrobenzoate
  • Methyl 2-(3-methylpiperidino)-3,5-dinitrobenzoate

Uniqueness

Methyl 2-(3-methylpiperazino)-3,5-dinitrobenzoate is unique due to its specific substitution pattern on the piperazine ring and the presence of both nitro and ester functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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